Cas no 2138263-36-0 (2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4triazolo1,5-apyridine)
2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4triazolo1,5-apyridine Chemical and Physical Properties
Names and Identifiers
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- 2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4triazolo1,5-apyridine
- EN300-1104487
- 2138263-36-0
- 2-tert-butyl-5-chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine
-
- Inchi: 1S/C13H16ClN3/c1-13(2,3)12-15-11-7-9(8-4-5-8)6-10(14)17(11)16-12/h6-8H,4-5H2,1-3H3
- InChI Key: NGQLYKLSJMKHLH-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC2=NC(C(C)(C)C)=NN21)C1CC1
Computed Properties
- Exact Mass: 249.1032752g/mol
- Monoisotopic Mass: 249.1032752g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 30.2Ų
2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4triazolo1,5-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1104487-0.05g |
2-tert-butyl-5-chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine |
2138263-36-0 | 95% | 0.05g |
$624.0 | 2023-10-27 | |
| Enamine | EN300-1104487-0.1g |
2-tert-butyl-5-chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine |
2138263-36-0 | 95% | 0.1g |
$653.0 | 2023-10-27 | |
| Enamine | EN300-1104487-0.25g |
2-tert-butyl-5-chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine |
2138263-36-0 | 95% | 0.25g |
$683.0 | 2023-10-27 | |
| Enamine | EN300-1104487-0.5g |
2-tert-butyl-5-chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine |
2138263-36-0 | 95% | 0.5g |
$713.0 | 2023-10-27 | |
| Enamine | EN300-1104487-1.0g |
2-tert-butyl-5-chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine |
2138263-36-0 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1104487-2.5g |
2-tert-butyl-5-chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine |
2138263-36-0 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
| Enamine | EN300-1104487-5.0g |
2-tert-butyl-5-chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine |
2138263-36-0 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1104487-10.0g |
2-tert-butyl-5-chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine |
2138263-36-0 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1104487-1g |
2-tert-butyl-5-chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine |
2138263-36-0 | 95% | 1g |
$743.0 | 2023-10-27 | |
| Enamine | EN300-1104487-5g |
2-tert-butyl-5-chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine |
2138263-36-0 | 95% | 5g |
$2152.0 | 2023-10-27 |
2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4triazolo1,5-apyridine Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4triazolo1,5-apyridine
Research Brief on 2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4-triazolo[1,5-a]pyridine (CAS: 2138263-36-0)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of triazolopyridine derivatives, particularly 2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4-triazolo[1,5-a]pyridine (CAS: 2138263-36-0), as promising scaffolds for drug discovery. This compound has garnered attention due to its unique structural features and potential therapeutic applications. The following research brief synthesizes the latest findings related to this molecule, focusing on its synthesis, biological activity, and pharmacological relevance.
The synthesis of 2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4-triazolo[1,5-a]pyridine involves a multi-step process that leverages cyclopropanation and triazole ring formation as key steps. Recent studies have optimized these synthetic routes to improve yield and purity, making the compound more accessible for further pharmacological evaluation. The tert-butyl and cyclopropyl substituents contribute to the molecule's stability and lipophilicity, which are critical for its pharmacokinetic properties.
In terms of biological activity, this triazolopyridine derivative has shown potent inhibitory effects against specific kinase targets implicated in inflammatory and oncogenic pathways. Preclinical studies indicate that the compound exhibits high selectivity and efficacy in cell-based assays, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for developing novel kinase inhibitors.
Pharmacological evaluations have further revealed that 2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4-triazolo[1,5-a]pyridine demonstrates favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Its metabolic stability and low cytotoxicity in vitro make it a viable candidate for further in vivo studies. Researchers are particularly interested in its potential applications in treating diseases such as rheumatoid arthritis and certain cancers, where kinase dysregulation plays a central role.
Despite these promising results, challenges remain in optimizing the compound's solubility and bioavailability. Current research efforts are focused on structural modifications to address these limitations while maintaining its therapeutic efficacy. Collaborative studies between academic and industrial laboratories are underway to accelerate the translation of this molecule into clinical trials.
In conclusion, 2-tert-butyl-5-chloro-7-cyclopropyl-1,2,4-triazolo[1,5-a]pyridine (CAS: 2138263-36-0) represents a compelling example of how rational drug design can yield molecules with significant therapeutic potential. Continued research into its mechanism of action and structural optimization will be crucial for realizing its full clinical value. This brief underscores the importance of interdisciplinary collaboration in advancing chemical biology and medicinal chemistry research.
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